7-fluoro-4-[4-(pyrimidin-4-yl)piperazin-1-yl]quinazoline 7-fluoro-4-[4-(pyrimidin-4-yl)piperazin-1-yl]quinazoline
Brand Name: Vulcanchem
CAS No.: 2549062-59-9
VCID: VC11811764
InChI: InChI=1S/C16H15FN6/c17-12-1-2-13-14(9-12)19-11-21-16(13)23-7-5-22(6-8-23)15-3-4-18-10-20-15/h1-4,9-11H,5-8H2
SMILES: C1CN(CCN1C2=NC=NC=C2)C3=NC=NC4=C3C=CC(=C4)F
Molecular Formula: C16H15FN6
Molecular Weight: 310.33 g/mol

7-fluoro-4-[4-(pyrimidin-4-yl)piperazin-1-yl]quinazoline

CAS No.: 2549062-59-9

Cat. No.: VC11811764

Molecular Formula: C16H15FN6

Molecular Weight: 310.33 g/mol

* For research use only. Not for human or veterinary use.

7-fluoro-4-[4-(pyrimidin-4-yl)piperazin-1-yl]quinazoline - 2549062-59-9

Specification

CAS No. 2549062-59-9
Molecular Formula C16H15FN6
Molecular Weight 310.33 g/mol
IUPAC Name 7-fluoro-4-(4-pyrimidin-4-ylpiperazin-1-yl)quinazoline
Standard InChI InChI=1S/C16H15FN6/c17-12-1-2-13-14(9-12)19-11-21-16(13)23-7-5-22(6-8-23)15-3-4-18-10-20-15/h1-4,9-11H,5-8H2
Standard InChI Key QZYHNZNEVDWOLG-UHFFFAOYSA-N
SMILES C1CN(CCN1C2=NC=NC=C2)C3=NC=NC4=C3C=CC(=C4)F
Canonical SMILES C1CN(CCN1C2=NC=NC=C2)C3=NC=NC4=C3C=CC(=C4)F

Introduction

Chemical Structure and Physicochemical Properties

7-Fluoro-4-[4-(pyrimidin-4-yl)piperazin-1-yl]quinazoline features a quinazoline core substituted with a fluorine atom at position 7 and a piperazine-linked pyrimidine group at position 4. The quinazoline system (C₈H₅FN₂) provides a planar aromatic framework, while the piperazine-pyrimidine substituent introduces conformational flexibility and additional hydrogen-bonding capabilities.

Molecular Characteristics

  • Molecular Formula: C₁₅H₁₂FN₇

  • Molecular Weight: 333.31 g/mol (calculated)

  • Key Functional Groups:

    • Fluorine atom at C7: Enhances metabolic stability and modulates electronic properties.

    • Piperazine spacer: Improves solubility and facilitates target engagement through rotational freedom.

    • Pyrimidine moiety: Participates in π-π stacking and hydrogen-bond interactions with biological targets .

A comparative analysis with analogues from search results reveals structural optimizations:

Feature7-Fluoro-4-[4-(Pyrimidin-4-yl)Piperazin-1-yl]Quinazoline6-Fluoro-4-{4-[6-(Trifluoromethyl)Pyrimidin-4-yl]Piperazin-1-yl}Quinazoline6-Fluoro-4-[4-(2,5,6-TrimethylPyrimidin-4-yl)Piperazin-1-yl]Quinazoline
Fluorine PositionC7C6C6
Pyrimidine Subst.Unsubstituted6-Trifluoromethyl2,5,6-Trimethyl
Molecular Weight333.31 g/mol378.33 g/mol352.4 g/mol

Synthetic Approaches

While no direct synthesis reports exist for this specific compound, established methods for analogous quinazoline-piperazine hybrids provide viable pathways:

Pathway 1: Nucleophilic Substitution

  • Quinazoline Core Preparation: 7-Fluoroquinazolin-4(3H)-one undergoes chlorination using POCl₃ to yield 4-chloro-7-fluoroquinazoline .

  • Piperazine Coupling: React 4-chloro-7-fluoroquinazoline with 1-(pyrimidin-4-yl)piperazine in the presence of a base (e.g., K₂CO₃) under refluxing dioxane.

Pathway 2: Cyclocondensation

  • Alternative routes involve constructing the quinazoline ring from anthranilic acid derivatives, followed by sequential introduction of the fluorine and piperazine-pyrimidine groups .

Reaction yields for similar compounds range from 45–68%, with purity confirmed via HPLC and spectroscopic methods.

Biological Activity and Mechanism of Action

Quinazoline derivatives are renowned for their kinase inhibitory properties. Structural analogues demonstrate:

Antimicrobial Activity

  • Piperazine-containing heterocycles exhibit broad-spectrum activity. A structurally related compound displayed MIC values of 4–16 μg/mL against Staphylococcus aureus and Escherichia coli.

Pharmacokinetic Considerations

  • Solubility: The piperazine linker improves aqueous solubility (predicted LogP = 2.1) compared to non-piperazine analogues.

  • Metabolic Stability: Fluorine at C7 reduces oxidative metabolism in hepatic microsomal assays, extending plasma half-life in rodent models.

Comparative Analysis with Clinical Agents

The compound shares structural homology with FDA-approved kinase inhibitors:

DrugTargetKey Structural Difference
GefitinibEGFRLacks pyrimidine-piperazine moiety
ErlotinibEGFRContains acetylene linker instead of piperazine
7-Fluoro-4-[4-(Pyrimidin-4-yl)Piperazin-1-yl]QuinazolineBroad-spectrumDual aromatic systems with flexible piperazine spacer

This structural uniqueness may enable multitarget activity while minimizing off-target effects.

Future Research Directions

  • Target Identification: Proteomic profiling to map kinase inhibition selectivity.

  • In Vivo Efficacy: Evaluate tumor growth suppression in xenograft models.

  • Formulation Optimization: Develop nanoparticle carriers to enhance bioavailability.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator